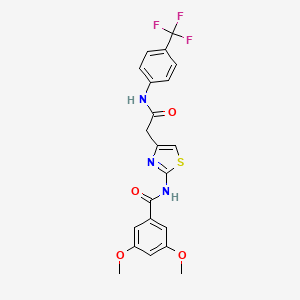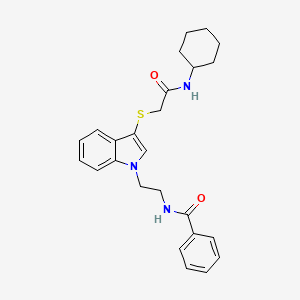
1-(2,2-difluorocyclopropyl)-3-ethynyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluorocyclopropyl group and an ethynyl group attached to a pyrazole ring. The presence of fluorine atoms in the cyclopropyl ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(2,2-difluorocyclopropyl)-3-ethynyl-1H-pyrazole involves several steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the cyclopropanation of alkenes using difluorocarbene, generated from difluoromethyltriphenylphosphonium bromide and a strong base. The resulting difluorocyclopropane is then subjected to further functionalization to introduce the ethynyl and pyrazole groups.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The difluorocyclopropyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, where it can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new pharmaceuticals and agrochemicals.
Medicine: The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials. It is used in the production of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluorocyclopropyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluorocyclopropyl group can form strong interactions with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluorocyclopropyl)-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluorocyclopropyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.
1-(2,2-Difluorocyclopropyl)-3-phenyl-1H-pyrazole: The presence of a phenyl group introduces aromaticity, influencing the compound’s chemical and biological properties.
1-(2,2-Difluorocyclopropyl)-3-chloro-1H-pyrazole: The chloro group can participate in different substitution reactions compared to the ethynyl group, leading to different derivatives.
The uniqueness of this compound lies in its combination of the difluorocyclopropyl and ethynyl groups, which impart distinct chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
1-(2,2-difluorocyclopropyl)-3-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-3-4-12(11-6)7-5-8(7,9)10/h1,3-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRMIMXUKLOKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)C2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
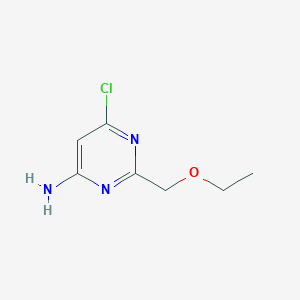
![2,4-dichloro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2657922.png)
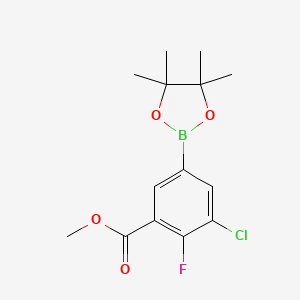
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2657925.png)
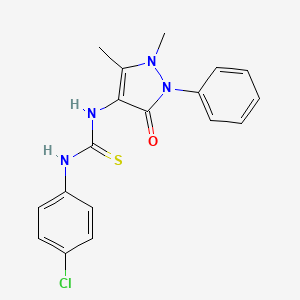
![2-methyl-N-[4-({6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}sulfonyl)phenyl]propanamide](/img/structure/B2657929.png)
![N-(1-cyanocyclopentyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2657930.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-1-carboxamide](/img/structure/B2657933.png)
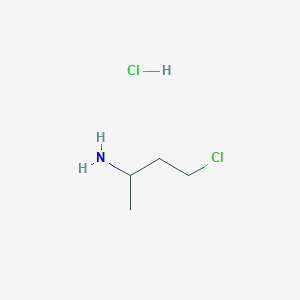
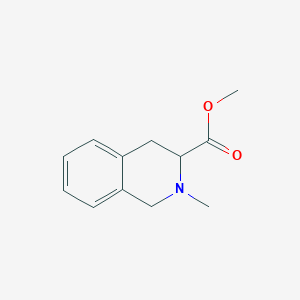
![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)
![1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2657941.png)
